ジヒドロロテノン

概要

説明

ジヒドロロテノンは、よく知られた植物性殺虫剤であるロテノンから誘導される天然化合物です。それは強力なミトコンドリア阻害剤であり、自然な農薬として農業で広く使用されてきました。 ジヒドロロテノンは、小胞体ストレスを誘発し、p38シグナル伝達経路を活性化することにより、ヒト血漿細胞のアポトーシスを誘導する能力で知られています .

科学的研究の応用

Dihydrorotenone has several scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of mitochondrial inhibition and oxidative stress.

Biology: Employed in studies investigating the effects of mitochondrial dysfunction on cellular processes.

Medicine: Investigated for its potential role in inducing apoptosis in cancer cells and its implications in neurodegenerative diseases such as Parkinson’s disease.

Industry: Utilized as a natural pesticide in organic farming and as a tool to study the environmental impact of botanical insecticides

作用機序

ジヒドロロテノンは、NADH:ユビキノン酸化還元酵素としても知られるミトコンドリア複合体Iを阻害することによってその効果を発揮します。この阻害はミトコンドリア膜電位の低下につながり、活性酸素種の生成と酸化ストレスの誘導をもたらします。 この化合物はまた、小胞体ストレスを誘発し、p38シグナル伝達経路を活性化し、ヒト血漿細胞のアポトーシスにつながります .

類似の化合物との比較

類似の化合物

ロテノン: ジヒドロロテノンの親化合物で、強力な殺虫剤として知られています。

アモルフィゲニン: 同様の殺虫活性を有するロテノイド化合物。

アモルフィゲノール: ジヒドロロテノンと構造的に類似した別のロテノイド

独自性

ジヒドロロテノンは、p38シグナル伝達経路の活性化を通じてアポトーシスを誘導する能力においてユニークです。これは、他のロテノイドでは一般的に観察されないメカニズムです。 さらに、ミトコンドリア阻害剤としてのその役割は、ミトコンドリアの機能不全とそのさまざまな疾患における影響を研究するための貴重なツールとなります .

生化学分析

Biochemical Properties

Dihydrorotenone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the NADH: ubiquinone reductase (Complex I) of the electron transport chain. Dihydrorotenone binds specifically to this enzyme, inhibiting its activity and leading to a decrease in mitochondrial membrane potential . This interaction is crucial as it disrupts the normal function of the electron transport chain, leading to impaired ATP production and increased generation of reactive oxygen species .

Cellular Effects

Dihydrorotenone exerts profound effects on various cell types and cellular processes. In human plasma cells, dihydrorotenone induces apoptosis by triggering endoplasmic reticulum stress and activating the p38 signaling pathway . This compound also impairs mitochondrial function, leading to decreased mitochondrial membrane potential and subsequent activation of the unfolded protein response (UPR) and endoplasmic reticulum stress . These cellular effects highlight the compound’s potential to disrupt normal cell function and induce cell death.

Molecular Mechanism

At the molecular level, dihydrorotenone exerts its effects through several mechanisms. It binds to the rotenone site of Complex I in the electron transport chain, inhibiting its activity and leading to a decrease in ATP production . This inhibition results in the generation of reactive oxygen species and the onset of inflammatory processes . Additionally, dihydrorotenone activates the p38 signaling pathway, which plays a crucial role in inducing apoptosis in human plasma cells . These molecular interactions underscore the compound’s ability to disrupt cellular energy metabolism and induce cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dihydrorotenone change over time. The compound is sensitive to air and light, leading to its decomposition and a subsequent loss of insecticidal activity . This decomposition results in the formation of dihydrorotenone and water . Over time, the stability and degradation of dihydrorotenone can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to dihydrorotenone can lead to sustained mitochondrial dysfunction and increased cell death .

Dosage Effects in Animal Models

The effects of dihydrorotenone vary with different dosages in animal models. In studies involving rodents, varying doses of dihydrorotenone have been shown to induce different levels of toxicity. Higher doses of the compound result in more pronounced mitochondrial dysfunction and increased cell death . Additionally, threshold effects have been observed, where lower doses may not elicit significant toxic effects, while higher doses lead to severe adverse effects . These findings highlight the importance of dosage considerations when evaluating the compound’s effects in animal models.

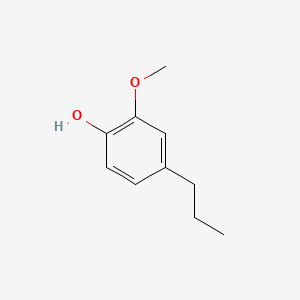

Metabolic Pathways

Dihydrorotenone is involved in several metabolic pathways, primarily through its interaction with hepatic microsomal enzymes. In the liver, dihydrorotenone undergoes oxidation and O-demethylation, leading to the formation of various metabolites . These metabolic processes are crucial for the compound’s detoxification and elimination from the body. Additionally, dihydrorotenone’s interaction with enzymes such as NADH: ubiquinone reductase plays a significant role in its metabolic effects .

Transport and Distribution

Within cells and tissues, dihydrorotenone is transported and distributed through various mechanisms. The compound’s high lipophilicity allows it to cross the blood-brain barrier and accumulate in subcellular organelles . Dihydrorotenone’s interaction with transporters and binding proteins further influences its localization and accumulation within cells . These transport and distribution mechanisms are essential for understanding the compound’s overall effects on cellular function.

Subcellular Localization

Dihydrorotenone’s subcellular localization plays a critical role in its activity and function. The compound primarily localizes to the mitochondria, where it exerts its inhibitory effects on Complex I of the electron transport chain . This localization is facilitated by the compound’s lipophilicity and its ability to cross cellular membranes . Additionally, dihydrorotenone’s interaction with specific targeting signals and post-translational modifications may direct it to other subcellular compartments, further influencing its activity and function .

準備方法

合成経路と反応条件

ジヒドロロテノンは、ロテノンの還元によって合成できます。還元プロセスには、パラジウム触媒の存在下で水素ガスを使用します。反応は通常、穏やかな条件下で行われ、温度は25°C〜30°Cに維持されます。 反応は、ジヒドロロテノンを白色からオフホワイトの固体として生成します .

工業生産方法

ジヒドロロテノンの工業生産は、上記と同様の合成経路に従います。このプロセスには、炭素上のパラジウムを触媒として使用したロテノンの大規模水素化が含まれます。 反応は水素化反応器で行われ、生成物は結晶化と濾過によって精製され、高純度のジヒドロロテノンが得られます .

化学反応の分析

反応の種類

ジヒドロロテノンは、次のものを含むいくつかの種類の化学反応を起こします。

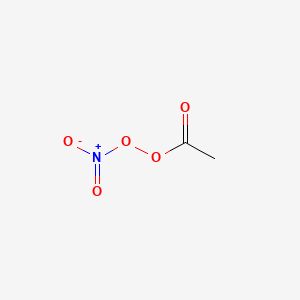

酸化: ジヒドロロテノンは酸化されてさまざまな酸化生成物を形成することができます。

還元: この化合物はさらに還元されて、より還元された誘導体を形成することができます。

置換: ジヒドロロテノンは、特にメトキシ基で置換反応を起こす可能性があります。

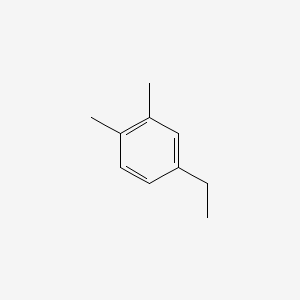

一般的な試薬と条件

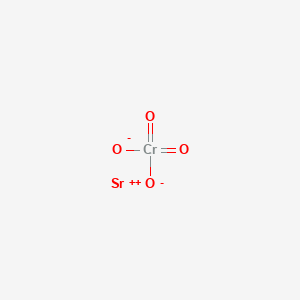

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。反応は通常、酸性または中性条件下で行われます。

還元: パラジウムまたは白金触媒の存在下での水素ガスは、還元反応に一般的に使用されます。

置換: 置換反応には、通常、塩基性条件下での水酸化物イオンやアミンなどの求核剤が含まれます。

生成される主な生成物

これらの反応から生成される主な生成物には、ジヒドロロテノンのさまざまな酸化および還元誘導体、ならびにさまざまな官能基を持つ置換化合物が含まれます .

科学研究アプリケーション

ジヒドロロテノンには、次のものを含むいくつかの科学研究アプリケーションがあります。

化学: ミトコンドリア阻害と酸化ストレスのメカニズムを研究するためのモデル化合物として使用されます。

生物学: ミトコンドリアの機能不全が細胞プロセスに及ぼす影響を調べる研究で使用されています。

医学: 癌細胞におけるアポトーシス誘導におけるその潜在的な役割と、パーキンソン病などの神経変性疾患におけるその影響について調査されています。

類似化合物との比較

Similar Compounds

Rotenone: The parent compound of dihydrorotenone, known for its potent insecticidal properties.

Amorphigenin: A rotenoid compound with similar insecticidal activity.

Amorphigenol: Another rotenoid with structural similarities to dihydrorotenone

Uniqueness

Dihydrorotenone is unique in its ability to induce apoptosis through the activation of the p38 signaling pathway, a mechanism not commonly observed in other rotenoids. Additionally, its role as a mitochondrial inhibitor makes it a valuable tool in studying mitochondrial dysfunction and its implications in various diseases .

特性

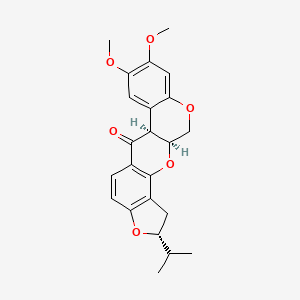

IUPAC Name |

(1S,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,11,16,20-21H,8,10H2,1-4H3/t16-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFARBHXORYQBF-HBGVWJBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041227 | |

| Record name | 1',2'-Dihydrorotenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6659-45-6 | |

| Record name | (2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6659-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1',2'-Dihydrorotenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrorotenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrorotenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1',2'-Dihydrorotenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROROTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538CX0LPPO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1219969.png)

![3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(pentadecanoyloxy)propyl pentadecanoate](/img/structure/B1219976.png)

![3,4,5-Trimethoxybenzoic acid [(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)amino] ester](/img/structure/B1219980.png)